molecular formula C15H11ClN2OS B2980183 (Z)-3-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 53641-57-9

(Z)-3-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2980183
CAS No.: 53641-57-9
M. Wt: 302.78
InChI Key: NPQSTWUNZJJIBA-ICFOKQHNSA-N
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Description

Benzothiazole derivatives are a class of compounds that have been extensively studied due to their diverse biological activities . They are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various methods. For instance, one method involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The reaction is typically carried out in a suitable solvent and may involve the use of a catalyst .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various techniques such as FTIR, 1H, 13C-NMR, and HRMS . These techniques allow for the identification of the functional groups present in the molecule and the determination of the molecular weight.


Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For example, they can be used as starting materials in the synthesis of 1,4-disubstituted 1,2,3-triazoles through copper(I) catalyzed azide-alkyne cycloaddition reaction .

Scientific Research Applications

Anticancer and Antimicrobial Applications

  • Thiazolides, including compounds related to "(Z)-3-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide," have been investigated for their potential in inducing apoptosis in colorectal tumor cells. These studies suggest that the structural features of thiazolides are crucial for their interaction with specific cellular targets, such as the detoxification enzyme glutathione S-transferase of class Pi 1 (GSTP1), which plays a role in apoptosis induction in colon carcinoma cell lines (Brockmann et al., 2014).
  • The in vitro effects of modified thiazolides on Giardia lamblia, demonstrating the impact of structural modifications on the antimicrobial and antiparasitic activities of these compounds, have also been documented. Modifications such as the replacement of the nitro group on the thiazole ring or methylation of the benzene ring significantly influence the activity of these compounds against various pathogens (Müller et al., 2006).

Synthesis and Chemical Properties

  • Research on the synthesis and evaluation of thiazolide derivatives, including the antimicrobial and anticancer potentials of various substituted compounds, highlights the importance of structural elements in determining the biological activity of these molecules. Quantitative structure-activity relationship (QSAR) studies have helped to identify key parameters that influence their efficacy (Deep et al., 2016).
  • The photocatalytic activities of heterojunctions involving thiazole derivatives have been explored for potential applications in environmental decontamination, indicating the versatility of these compounds in catalysis and material science applications (Bessekhouad et al., 2005).

Gelation Behavior and Material Science Applications

  • The gelation behavior of N-(thiazol-2-yl)benzamide derivatives has been studied, with a focus on understanding the impact of methyl functionality and non-covalent interactions, such as S⋯O interactions, on the gelation process. These findings have implications for the design of new supramolecular gelators (Yadav & Ballabh, 2020).

Mechanism of Action

While the specific mechanism of action of “(Z)-3-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is not known, benzothiazole derivatives have been found to possess various biological activities. For instance, some benzothiazole derivatives have shown potential antidepressant and anticonvulsant effects .

Future Directions

Benzothiazole derivatives continue to be an area of interest in medicinal chemistry due to their diverse biological activities. Future research may focus on the synthesis of new benzothiazole derivatives and the exploration of their potential therapeutic applications .

Properties

IUPAC Name

3-chloro-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c1-18-12-7-2-3-8-13(12)20-15(18)17-14(19)10-5-4-6-11(16)9-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQSTWUNZJJIBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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